molecular formula C14H20N2Si B14519216 3,5-Dimethyl-1-[4-(trimethylsilyl)phenyl]-1H-pyrazole CAS No. 62546-36-5

3,5-Dimethyl-1-[4-(trimethylsilyl)phenyl]-1H-pyrazole

Cat. No.: B14519216
CAS No.: 62546-36-5
M. Wt: 244.41 g/mol
InChI Key: ZTDPIHKKGGQFGU-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-[4-(trimethylsilyl)phenyl]-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of the trimethylsilyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-[4-(trimethylsilyl)phenyl]-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(trimethylsilyl)phenylhydrazine with 3,5-dimethyl-1,3-diketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-[4-(trimethylsilyl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the pyrazole to its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives. These products can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

3,5-Dimethyl-1-[4-(trimethylsilyl)phenyl]-1H-pyrazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-[4-(trimethylsilyl)phenyl]-1H-pyrazole involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the pyrazole ring.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1-phenyl-1H-pyrazole: Lacks the trimethylsilyl group, resulting in different reactivity and stability.

    4-(Trimethylsilyl)phenyl-1H-pyrazole: Similar structure but lacks the dimethyl groups, affecting its chemical properties.

    3,5-Dimethyl-1-(trimethylsilyl)-1H-pyrazole: Similar but with the trimethylsilyl group directly attached to the pyrazole ring.

Uniqueness

The presence of both the trimethylsilyl group and the dimethyl groups in 3,5-Dimethyl-1-[4-(trimethylsilyl)phenyl]-1H-pyrazole imparts unique chemical properties, such as enhanced stability and reactivity. This makes it a valuable intermediate in various synthetic applications and distinguishes it from other similar compounds.

Properties

CAS No.

62546-36-5

Molecular Formula

C14H20N2Si

Molecular Weight

244.41 g/mol

IUPAC Name

[4-(3,5-dimethylpyrazol-1-yl)phenyl]-trimethylsilane

InChI

InChI=1S/C14H20N2Si/c1-11-10-12(2)16(15-11)13-6-8-14(9-7-13)17(3,4)5/h6-10H,1-5H3

InChI Key

ZTDPIHKKGGQFGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)[Si](C)(C)C)C

Origin of Product

United States

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